

# 8H-Indeno[1,2-d]thiazol-2-amine Hydrobromide: Technical Profile & Synthetic Guide

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## Compound of Interest

Compound Name:	<i>8H-Indeno[1,2-d]thiazol-2-amine hydrobromide</i>
CAS No.:	<i>115247-57-9</i>
Cat. No.:	<i>B048431</i>

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## Part 1: Molecular Architecture & Physicochemical Profile

**8H-Indeno[1,2-d]thiazol-2-amine hydrobromide** represents a privileged scaffold in medicinal chemistry, fusing the rigidity of an indane system with the pharmacophoric versatility of a 2-aminothiazole. This tricyclic core serves as a critical template for developing allosteric modulators and protease inhibitors.

The hydrobromide salt is the direct synthetic intermediate of the Hantzsch cyclization, offering enhanced water solubility and crystallinity compared to the free base, making it the preferred form for initial isolation and storage.

## Core Properties Table[1][2]

Property	Specification
IUPAC Name	8H-Indeno[1,2-d][1,3]thiazol-2-amine hydrobromide
Common Name	Indenothiazole amine HBr
Parent CAS	85787-95-7 (Free Base)
Molecular Formula	C <sub>10</sub> H <sub>8</sub> N <sub>2</sub> S[1][2] · HBr
Molecular Weight	269.16 g/mol (Salt); 188.25 g/mol (Free Base)
Appearance	Off-white to pale yellow crystalline solid
Solubility	Soluble in DMSO, Methanol, Hot Water; Insoluble in Hexane, Ether
Melting Point	>250°C (Decomposes)
Hygroscopicity	Moderate (Store in desiccated environment)

## Structural Significance

The molecule features a [1,2-d] fusion between an indane ring and a thiazole ring. This planar, rigid geometry locks the 2-amino group into a specific vector, reducing entropic penalties upon binding to protein targets (e.g., Adenosine A1 receptors or SARS-CoV-2 Mpro). The hydrobromide counterion stabilizes the basic amine, preventing oxidation and facilitating purification via crystallization.

## Part 2: Synthetic Methodology (Self-Validating Protocol)

**Expertise & Causality:** The synthesis utilizes the Hantzsch Thiazole Synthesis, a robust condensation between an

-haloketone and a thioamide. We employ 2-bromo-1-indanone and thiourea.

- **Why Ethanol?** It solubilizes the reactants but acts as an anti-solvent for the hydrobromide product, driving precipitation and ensuring high yield.

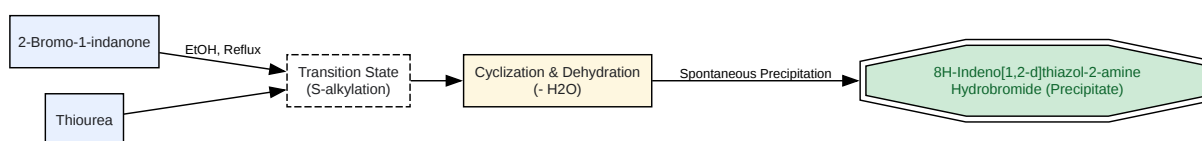
- Why Hydrobromide? The reaction generates HBr as a byproduct. By not adding a base (like TEA) during the reflux, we intentionally trap the product as the insoluble HBr salt, which is purer than the crude free base.

## Step-by-Step Protocol

- Reagent Preparation:
  - Dissolve 2-bromo-1-indanone (1.0 equiv, e.g., 10 mmol, 2.11 g) in absolute ethanol (20 mL).
  - Note: Ensure the indanone is free of the unbrominated precursor to avoid purification issues later.
- Condensation:
  - Add Thiourea (1.1 equiv, 11 mmol, 0.84 g) to the stirring solution.
  - Heat the mixture to reflux (78°C) for 2 hours.
  - Self-Validating Check: The solution will initially be clear/yellow. Within 30 minutes, a heavy precipitate (the product HBr salt) should begin to form, confirming the cyclization is proceeding.
- Isolation:
  - Cool the reaction mixture to 0°C in an ice bath for 30 minutes to maximize precipitation.
  - Filter the solid under vacuum.
- Purification (The Wash):
  - Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted thiourea.
  - Wash with diethyl ether (2 x 10 mL) to remove non-polar impurities and facilitate drying.
  - Result: The resulting solid is **8H-indeno[1,2-d]thiazol-2-amine hydrobromide**.
- Free Base Conversion (Optional):

- If the free amine is required for biological assay, suspend the HBr salt in water and adjust pH to >10 with 10% NaOH. Extract with Ethyl Acetate.

## Synthesis Pathway Visualization[4]



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Caption: The Hantzsch synthesis pathway showing the convergence of precursors into the insoluble hydrobromide salt.

## Part 3: Biological Applications & Mechanism

The 8H-indeno[1,2-d]thiazole scaffold acts as a "molecular anchor," fitting into hydrophobic pockets of enzymes and receptors.

### SARS-CoV-2 3CL Protease (Mpro) Inhibition

Recent studies (MDPI, 2022) have identified derivatives of this scaffold (specifically N-substituted analogs) as potent inhibitors of the SARS-CoV-2 Main Protease (3CLpro).

- Mechanism: The planar indeno-thiazole core occupies the S1/S2 subsites of the protease, while the 2-amino group serves as a vector for amide coupling to extend into the S3 pocket.
- Key Derivative: Compound 7a (6-methoxy substituted) showed an IC<sub>50</sub> of 1.28 μM against 3CLpro.

### Adenosine A1 Receptor Allosteric Enhancement

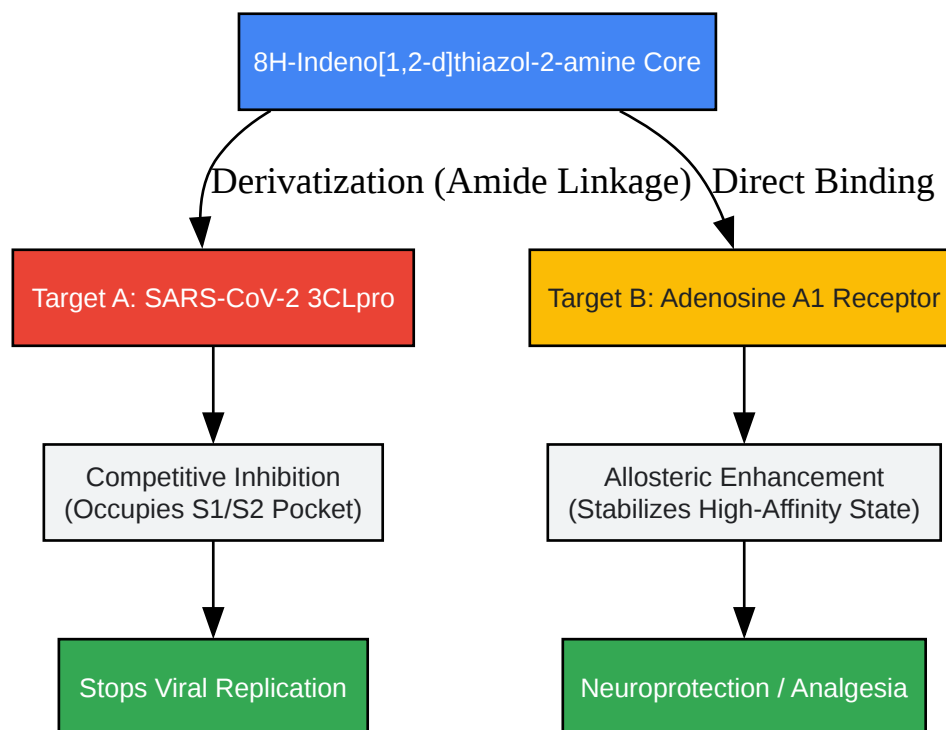
This scaffold is a known Allosteric Enhancer (AE) for the A1 Adenosine Receptor (A1AR).

- Utility: Unlike orthosteric agonists, AEs only potentiate the effect of endogenous adenosine at the receptor site. This provides a "use-dependent" therapeutic effect, potentially useful in

treating ischemia or neuropathic pain with fewer side effects than full agonists.

- Structure-Activity Relationship (SAR): The 8H-indeno[1,2-d]thiazole core provides superior potency compared to the older 2-amino-3-arylthiophene (PD 81,723) class.

## Pharmacological Workflow Visualization



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Caption: Dual pharmacological pathways: Protease inhibition via derivatization and direct receptor modulation.

## References

- Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors. Source: MDPI (Molecules), 2022. URL: [\[Link\]](#)
- 6-Aryl-8H-indeno[1,2-d]thiazol-2-ylamines: A1 Adenosine Receptor Agonist Allosteric Enhancers Having Improved Potency. Source: Journal of Medicinal Chemistry, 2005. URL: [\[Link\]](#)

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## Sources

- [1. CompChem-Database: compound details \[compchem.net\]](#)
- [2. mdpi.com \[mdpi.com\]](#)
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